molecular formula C20H22N2O4S B2999809 4-(benzenesulfonyl)-N-(3-methoxypropyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine CAS No. 862739-47-7

4-(benzenesulfonyl)-N-(3-methoxypropyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine

Cat. No.: B2999809
CAS No.: 862739-47-7
M. Wt: 386.47
InChI Key: OSHYWWPQHPMTSN-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3-oxazole class, characterized by a five-membered aromatic ring containing one oxygen and one nitrogen atom. Its structure includes:

  • 2-position: A 4-methylphenyl substituent, providing steric bulk and hydrophobic interactions.
  • 5-position: A 3-methoxypropylamine group, which enhances solubility via the methoxy ether and introduces hydrogen-bonding capability.

The compound’s molecular formula is C₂₀H₂₁N₂O₃S, with a molecular weight of 369.46 g/mol.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(3-methoxypropyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-15-9-11-16(12-10-15)18-22-20(19(26-18)21-13-6-14-25-2)27(23,24)17-7-4-3-5-8-17/h3-5,7-12,21H,6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHYWWPQHPMTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NCCCOC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-(3-methoxypropyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone with an amide.

    Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the oxazole ring using benzenesulfonyl chloride in the presence of a base like pyridine.

    Attachment of the 3-methoxypropyl Group: This can be done through nucleophilic substitution reactions where the oxazole nitrogen is alkylated with 3-methoxypropyl halide.

    Introduction of the 4-methylphenyl Group: This step involves the coupling of the oxazole derivative with a 4-methylphenyl halide under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-(3-methoxypropyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base or catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(benzenesulfonyl)-N-(3-methoxypropyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as conductive polymers or advanced coatings.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-(3-methoxypropyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the benzenesulfonyl group can enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at the 4-Position (Sulfonyl Group)

  • 4-(4-Methylbenzenesulfonyl) derivative (Entry 2, ): Molecular weight: 419.5 g/mol (vs. 405.47 g/mol for the target compound).
  • 4-(4-Fluorobenzenesulfonyl) derivative (Entry 4, ):
    • Fluorine’s electronegativity increases polarity, which may enhance target binding affinity through dipole interactions. Molecular weight: 408.45 g/mol .
  • 4-(4-Chlorobenzenesulfonyl) derivative ():
    • Chlorine’s larger atomic radius and electron-withdrawing effects could alter metabolic stability compared to the target compound’s unsubstituted benzenesulfonyl group .

Substituent Variations at the 2-Position (Aryl Group)

  • Morpholin-4-ylpropylamine at the 5-position further increases solubility compared to 3-methoxypropyl .
  • 2-(Pyridin-3-yl) derivatives (Entries 1–3, ):
    • Pyridine’s nitrogen atom introduces basicity, which may influence protonation state-dependent pharmacokinetics (e.g., absorption in the gastrointestinal tract) .

Substituent Variations at the 5-Position (Amine Group)

  • N-(3-Morpholin-4-ylpropyl) derivative ():
    • Morpholine’s cyclic ether-amine structure enhances water solubility compared to the linear 3-methoxypropyl group. This modification could improve bioavailability .

Key Data Table: Structural and Physicochemical Comparisons

Compound Structure (Modifications) Molecular Weight (g/mol) Key Substituent Effects Evidence Source
4-(Benzenesulfonyl)-3-methoxypropylamine 405.47 Baseline solubility, moderate lipophilicity
4-(4-Methylbenzenesulfonyl)-pyridinylmethyl 419.50 Increased lipophilicity, steric bulk
4-(4-Fluorobenzenesulfonyl)-benzyl 408.45 Enhanced polarity, dipole interactions
2-(2-Chlorophenyl)-morpholin-4-ylpropyl 380.32 Improved solubility, steric hindrance
2-(Furan-2-yl)-N-benzyl 426.44 Higher polarity, reduced metabolic stability

Research Findings and Implications

  • Solubility vs. Permeability Trade-offs : Morpholine or pyridine substitutions at the 5-position improve solubility but may reduce blood-brain barrier penetration due to increased polarity .
  • Steric Considerations : Bulky substituents (e.g., 4-methylphenyl) at the 2-position may limit binding to shallow protein pockets but improve selectivity .

Biological Activity

The compound 4-(benzenesulfonyl)-N-(3-methoxypropyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine is a member of the oxazole family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18_{18}H20_{20}N2_2O3_3S
  • CAS Number : 823828-46-2
  • Molecular Weight : 354.43 g/mol

The structure features a benzenesulfonyl group, which is known to enhance solubility and biological activity, and an oxazole ring that contributes to its pharmacological properties.

Antimicrobial Activity

The antimicrobial potential of related compounds suggests that our target compound may exhibit similar properties. Studies have demonstrated that benzene sulfonamide derivatives can inhibit bacterial growth and biofilm formation.

Case Study : A derivative with a similar structure was tested against Staphylococcus aureus, showing a significant reduction in biofilm formation at concentrations as low as 10 µM.

Preliminary studies suggest that the biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cell proliferation.
  • Induction of Apoptosis : Mechanisms involving apoptosis pathways are likely, as indicated by the structure's ability to interact with cellular signaling pathways.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of oxazole derivatives. The following findings are noteworthy:

  • In Vitro Studies : Compounds with a benzenesulfonyl moiety showed enhanced cytotoxicity in various cancer cell lines compared to their non-sulfonyl counterparts.
  • Dose-Response Relationships : A biphasic response was observed in some studies, indicating that lower concentrations may stimulate growth while higher concentrations inhibit it.

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